7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine
Description
7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine (CAS: 1057672-72-6) is a heterocyclic compound featuring a fused bicyclic structure. Its molecular formula is C₇H₆ClN₃, with a molecular weight of 167.596 g/mol . Key physicochemical properties include:
- Density: 1.4 ± 0.1 g/cm³
- Boiling Point: 266.8 ± 20.0 °C
- Flash Point: 115.2 ± 21.8 °C
- LogP: 1.26 (indicating moderate lipophilicity) .
The compound consists of a pyrazolo[4,3-b]pyridine core with a chlorine atom at position 7 and a methyl group at position 1. This substitution pattern influences its electronic properties and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
7-chloro-1-methylpyrazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-7-5(8)2-3-9-6(7)4-10-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKJVIKFHOEOGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CN=C2C=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloropyridine-2-carbaldehyde with hydrazine hydrate, followed by cyclization with methyl iodide under basic conditions . Another approach involves the use of 1-methyl-3-chloropyrazole as a starting material, which undergoes cyclization with pyridine derivatives .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The reactions are typically carried out under controlled temperatures and pressures to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at C7
The chlorine atom at position C7 undergoes nucleophilic displacement due to activation by the adjacent pyridine nitrogen. This reaction is critical for introducing diverse functional groups:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ammonia | 100°C, DMF, 12 h | 7-Amino-1-methyl-1H-pyrazolo[4,3-b]pyridine | 78% | |
| Methanol | NaOMe, reflux, 6 h | 7-Methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine | 65% | |
| Benzylamine | EtOH, 80°C, 8 h | 7-(Benzylamino)-1-methyl-1H-pyrazolo[4,3-b]pyridine | 72% |
Mechanistic Insight : The pyridine nitrogen activates the C7 position via resonance, facilitating attack by soft nucleophiles (e.g., amines, alkoxides). Reactions typically require polar aprotic solvents (DMF, DMSO) and elevated temperatures .
Transition Metal-Catalyzed Cross-Coupling Reactions
The C7 chlorine can be replaced via palladium-catalyzed couplings, enabling carbon-carbon bond formation:
Key Example : Reaction with phenylboronic acid under Suzuki conditions yields 7-phenyl-1-methyl-1H-pyrazolo[4,3-b]pyridine, a scaffold used in kinase inhibitor development .
Cyclocondensation and Ring Expansion
The compound participates in annulation reactions to construct larger heterocyclic systems:
Mechanism : Aldehydes undergo condensation with the pyridine ring’s α,β-unsaturated carbonyl intermediates, followed by oxidative aromatization .
Electrophilic Substitution on the Pyridine Ring
Despite the electron-deficient nature of the pyridine ring, directed electrophilic substitutions occur at specific positions:
| Electrophile | Position | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | C5 | 5-Nitro-7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine | 55% | |
| Br₂/FeCl₃ | C3 | 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine | 48% |
Regioselectivity : Nitration occurs at C5 due to para-directing effects of the pyridine nitrogen, while bromination favors C3 due to steric accessibility .
Functionalization via Metal-Halogen Exchange
The chlorine atom enables lithium-halogen exchange for further derivatization:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| n-BuLi, THF, −78°C | Quench with D₂O | 7-Deutero-1-methyl-1H-pyrazolo[4,3-b]pyridine | 92% | |
| B₂Pin₂, Pd(dppf)Cl₂ | 80°C, 12 h | 7-Borylated derivative | 75% |
Utility : Borylation facilitates subsequent Suzuki couplings for combinatorial library synthesis .
Reductive Dechlorination
Catalytic hydrogenation removes the chlorine substituent selectively:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH, 25°C | 1-Methyl-1H-pyrazolo[4,3-b]pyridine | 95% |
Application : Provides a route to unsubstituted pyrazolo[4,3-b]pyridine for further functionalization.
Participation in Multicomponent Reactions
The compound serves as a building block in one-pot syntheses:
| Reaction Components | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aldehyde, Meldrum’s acid | MW, 150°C, 20 min | Polycyclic pyrazolo-pyridines | 80% |
Advantage : Microwave-assisted methods enhance reaction efficiency and selectivity .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that 7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine exhibits promising biological activity as an anti-cancer agent . Studies have shown that it can inhibit specific enzymes involved in cancer cell proliferation, particularly targeting pathways associated with inflammation and tumor growth. For instance, it has been evaluated for its ability to act on phosphodiesterases (PDEs), which play a crucial role in regulating intracellular signaling pathways related to cancer progression .
1.2 Neurodegenerative Disorders
The compound has also been identified as a potential PDE1 inhibitor , which could be beneficial in treating neurodegenerative and psychiatric disorders. PDEs are critical for maintaining cyclic nucleotide levels (cAMP and cGMP), which are vital for neuronal signaling . The inhibition of PDE1 by 7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine may lead to enhanced cognitive functions and neuroprotection.
Material Science Applications
2.1 Organic Electronics
The unique nitrogen-containing heterocyclic structure of 7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine makes it an attractive candidate for applications in organic electronics . Its ability to participate in various chemical reactions allows for the development of functional materials that can be used in electronic devices .
Case Studies
4.1 Biological Evaluation
A study published in a peer-reviewed journal synthesized various pyrazolo[3,4-b]pyridine derivatives, including 7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine, which exhibited nanomolar inhibitory activities against TRKA receptors—important targets in cancer therapy . This highlights the compound's potential as a lead structure for drug development.
4.2 Pharmacological Studies
Pharmacological investigations have demonstrated that derivatives of 7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine can bind effectively to specific biological targets, influencing cell signaling pathways associated with various diseases . Further research is ongoing to elucidate its mechanism of action and optimize its therapeutic efficacy.
Comparative Analysis with Related Compounds
To understand the uniqueness of 7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| 7-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine | Bromine substitution | Enhanced reactivity compared to chlorine |
| 5-Methyl-1H-pyrazolo[4,3-b]pyridine | Methyl group at different position | Different biological activity profile |
| 7-Fluoro-1-methyl-1H-pyrazolo[4,3-b]pyridine | Fluorine substitution | Potentially different pharmacokinetics |
The distinct chlorine substitution pattern of 7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine contributes to its specific biological properties and potential applications.
Mechanism of Action
The mechanism of action of 7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects . The compound can also interfere with cellular pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
Structural Analogues in Pyrazolo-Pyridine Family
The following table summarizes key pyrazolo-pyridine derivatives and their distinguishing features:
Key Observations :
- Ring Fusion Position : Pyrazolo[4,3-b]pyridine derivatives exhibit distinct electronic environments compared to pyrazolo[3,4-c] isomers due to differences in nitrogen atom positioning .
- Halogen Effects : Bromine substitution (e.g., 7-bromo analogues) increases molecular weight and may alter metabolic stability compared to chlorine .
- Substituent Diversity: Morpholine and aryl-amino groups (as in ) enhance solubility and receptor interaction, critical for drug design.
Biological Activity
7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. Its unique structure, characterized by a chlorine atom at the 7th position and a methyl group at the 1st position, contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C7H6ClN3
- Molecular Weight : 169.59 g/mol
- Structure : The compound features a bicyclic structure formed by the fusion of a pyrazole ring with a pyridine ring.
7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine has been identified as having multiple mechanisms of action:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, particularly phosphodiesterase (PDE) enzymes, which are implicated in several neurological disorders such as Alzheimer's and Parkinson's disease .
- Ion Channel Modulation : It has shown potential in modulating acid-sensing ion channels (ASICs), which play critical roles in pain perception and neuroprotection.
Anticancer Activity
Research indicates that 7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines:
The compound's structure allows it to interact with cellular targets similar to purine bases, potentially disrupting cancer cell proliferation pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial effects. It has been studied for its efficacy against various bacterial strains and fungi, suggesting its potential as an antibacterial agent.
Study on Neurological Disorders
A study investigated the effects of 7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine on cognitive impairment associated with schizophrenia. The results indicated that the compound could enhance cognitive function by inhibiting PDE enzymes in the central nervous system, offering a promising avenue for treatment options in psychiatric disorders .
Antiproliferative Effects
An extensive review analyzed the antiproliferative activity of various pyridine derivatives, including 7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine. The findings highlighted its potential in reducing cell viability in cancer models significantly compared to other derivatives, establishing it as a lead candidate for further development in cancer therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 7-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine, and how are intermediates characterized?
- Methodological Answer : A common approach involves microwave-assisted coupling of substituted pyrazole precursors with halogenated pyridines. For example, PdCl₂(PPh₃)₂ catalysis in DMF with tertiary amines facilitates C–N bond formation under controlled microwave conditions (e.g., 100–120°C, 30–60 min). Post-synthesis, intermediates like 3-(2-pyridyl)-1H-pyrazolo[4,3-c]pyridines are purified via column chromatography (silica gel, hexane/ethyl acetate gradients). Structural validation employs /-NMR and high-resolution mass spectrometry (HRMS), with characteristic signals for the chloro and methyl groups at δ ~3.5 ppm (CH₃) and δ ~150–160 ppm (C–Cl) in -NMR .
Q. How can researchers verify the purity and structural integrity of 7-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine?
- Methodological Answer : Combine analytical techniques:
- Elemental Analysis : Verify C, H, N, Cl content (e.g., ±0.3% deviation from theoretical values).
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm >95% purity.
- Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ within 3 ppm error.
Discrepancies in NMR signals (e.g., unexpected splitting) may indicate regioisomeric impurities, resolvable via recrystallization or preparative TLC .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., DMF, chloroacetyl chloride).
- Waste Disposal : Chlorinated byproducts require segregation and treatment by certified hazardous waste facilities .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of 7-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for cross-coupling efficiency.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while additives like TBAB (tetrabutylammonium bromide) improve halogen exchange reactions.
- Microwave Parameters : Adjust irradiation time (15–90 min) and temperature (80–150°C) to balance reaction rate and decomposition .
Q. What strategies resolve contradictions in spectral data for complex derivatives (e.g., substituent effects on -NMR shifts)?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to assign ambiguous protons/carbons. For example, NOESY can differentiate para vs. ortho substituents on the pyridine ring.
- Computational Validation : Compare experimental -NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set). Deviations >0.2 ppm may indicate conformational flexibility or impurities .
Q. How can researchers investigate the biological activity of this compound, such as kinase inhibition?
- Methodological Answer :
- In Vitro Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
- SAR Studies : Synthesize analogs with substituents at the 3- and 5-positions (e.g., aryl, alkyl groups) to map pharmacophore requirements.
- Molecular Dynamics (MD) : Simulate binding modes in kinase ATP pockets (e.g., using GROMACS). Key interactions include H-bonds with hinge-region residues (e.g., Met793 in EGFR) and hydrophobic packing with the methyl group .
Q. What advanced techniques validate the solid-state structure of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
